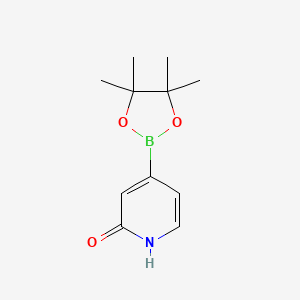
3-Fluoro-6-methylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-6-methylpyridine-2-carboxylic acid, also known as 3-Fluoro-6-methylpicolinic acid or 2-Carboxy-3-fluoro-6-methylpyridine, is a chemical compound with the empirical formula C7H6FNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 155.13 . The SMILES string representation is CC1=NC(C(O)=O)=C(C=C1)F and the InChI string is 1S/C7H6FNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties are not available in the retrieved data.科学的研究の応用
Synthesis and Modification Processes 3-Fluoro-6-methylpyridine-2-carboxylic acid and its derivatives are synthesized through various chemical reactions. A noteworthy synthesis involves the modification of methyl 3-methylpyridine-2-carboxylate through a series of oxidation, nitration, reduction, and the Balz-Schiemann reaction, resulting in the production of methyl 4-fluoro-3-methylpyridine-2-carboxylate (Shi et al., 2012). Additionally, the Balz-Schiemann reaction is also pivotal in the synthesis of fluorinated pyridines, an alternative route to the production of compounds like enoxacin, a potential antibacterial agent (Matsumoto et al., 1984).
Chemical Functionalization and Applications The chemical functionalization of this compound derivatives is crucial for their application in various fields. For instance, the efficient functionalization of 2-fluoro-4-methylpyridine into a cognition enhancer drug candidate, DMP 543, showcases the compound's potential in medicinal applications (Pesti et al., 2000). Moreover, the synthesis of compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, used as a moiety in potent dopamine and serotonin receptors antagonists, further emphasizes the compound's significance in drug design and synthesis (Hirokawa et al., 2000).
Structural and Activity Relationships The compound and its derivatives have been studied extensively to understand the relationship between their structure and biological activity. For instance, the structure-activity relationships of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, were explored to find the most broad and potent antibacterial activity (Matsumoto et al., 1984). Similarly, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids were prepared and tested for their antibacterial activities to identify promising candidates for therapeutic agents (Bouzard et al., 1992).
Safety and Hazards
特性
IUPAC Name |
3-fluoro-6-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSDTKZLTREFCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694192 |
Source


|
| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-43-5 |
Source


|
| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-6-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)


![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)







